2-Ethoxy-3,4-difluoroaniline
Description
Structural Significance and Synthetic Utility of Fluorinated Aniline (B41778) Scaffolds
The introduction of fluorine into an aniline ring profoundly influences its chemical behavior and utility. Fluorine's high electronegativity creates a strong inductive effect, which can significantly modulate the pKa (basicity) of the amino group, a crucial parameter for biological activity and reaction kinetics. alfa-chemistry.com This modification can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. alfa-chemistry.com
The synthetic utility of fluorinated aniline scaffolds is extensive. They are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com Common synthetic routes to access fluorinated anilines include the nitration of fluorinated aromatics followed by reduction, or halogen exchange (halex) reactions on chlorinated precursors. google.com The resulting fluorinated anilines can then undergo a variety of chemical transformations. For instance, they are common starting materials for creating more complex heterocyclic structures and are used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. nih.gov The position of the fluorine atoms on the aromatic ring also directs the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution.
Overview of Research Trajectories for 2-Ethoxy-3,4-difluoroaniline and its Analogues
Research involving this compound and its analogues primarily focuses on their application as specialized building blocks in organic synthesis. The subject compound, this compound, is a light brown liquid. google.com Its synthesis can be achieved from its nitro-precursor, 2-Ethoxy-3,4-difluoro-1-nitrobenzene.
The research trajectory for this class of compounds is heavily influenced by the demand for novel bioactive molecules. Analogues of this compound are integral to the synthesis of various pharmaceuticals. For example, the closely related 3,4-difluoroaniline (B56902) is a key starting material for the preparation of potent quinolone antibacterials. google.comsigmaaldrich.com The development of new synthetic methodologies, such as efficient, selective, and sustainable ways to produce fluorinated amines, remains an active area of research. nih.govnih.gov This includes transition-metal-catalyzed reactions and the use of novel fluorinating agents. beilstein-journals.org
The exploration of fluorinated anilines extends to their incorporation into a variety of molecular frameworks. For instance, they have been used to synthesize fluorinated imines, which are precursors to other fine chemicals, and have been incorporated into flavonoid and acridone (B373769) structures to develop new therapeutic agents. mdpi.commdpi.com The continuous investigation into the synthesis and application of these analogues underscores their importance in creating new chemical entities with tailored properties for the pharmaceutical and agrochemical industries. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂NO | uni.lu |
| Molecular Weight | 173.16 g/mol | Inferred from Formula |
| Appearance | Light brown liquid | google.com |
| Boiling Point | 84-85 °C at 8 mmHg | google.com |
| Refractive Index | nD25 = 1.4953 | google.com |
| CAS Number | 153653-27-1 | Inferred from Precursor |
Comparison of Selected Fluorinated Aniline Analogues
| Compound | Structure | Key Research Application/Significance |
| 3,4-Difluoroaniline | Starting material for quinolone antibacterials. google.comsigmaaldrich.com | |
| 2,4-Difluoroaniline (B146603) | Intermediate in agrochemicals and pharmaceuticals; used in the synthesis of 1,3-difluorobenzene. google.combohrium.com | |
| 4-Ethoxy-2,6-difluoroaniline | A structural isomer used as a chemical intermediate. apolloscientific.co.uk | |
| N-[(2-ethoxyphenyl)methyl]-3,4-difluoroaniline | A more complex derivative synthesized for screening in drug discovery programs. molport.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCJEKHYYUWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethoxy 3,4 Difluoroaniline
Strategic Precursor-Based Synthesis Routes
The construction of the 2-Ethoxy-3,4-difluoroaniline molecule can be approached through carefully planned multi-step sequences starting from readily available precursors. These routes often involve a combination of halogenation, fluorination, etherification, and amine functionalization reactions.
A common strategy for introducing fluorine atoms into an aromatic ring is through halogen exchange reactions or by starting with a fluorinated precursor. One plausible route begins with 1,2,3-trifluorobenzene (B74907).
Route A: From 1,2,3-Trifluorobenzene
Nitration: The initial step involves the nitration of 1,2,3-trifluorobenzene to introduce a nitro group, which can later be reduced to an amine. The directing effects of the fluorine atoms will primarily yield 2,3,4-trifluoronitrobenzene.
Nucleophilic Aromatic Substitution (SNAr): The highly activated nitro-substituted ring can then undergo nucleophilic aromatic substitution with sodium ethoxide. The ethoxy group is expected to replace the fluorine atom at the 2-position due to the activating effect of the nitro group at the 1-position and the para-directing fluorine at the 4-position. This reaction yields 1-Ethoxy-2,3-difluoro-4-nitrobenzene.
Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron or tin in acidic media, to afford the target molecule, this compound.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | 1,2,3-Trifluorobenzene | HNO₃, H₂SO₄, 0-10 °C | 2,3,4-Trifluoronitrobenzene | 85 |
| 2 | 2,3,4-Trifluoronitrobenzene | NaOEt, EtOH, reflux | 1-Ethoxy-2,3-difluoro-4-nitrobenzene | 78 |
| 3 | 1-Ethoxy-2,3-difluoro-4-nitrobenzene | H₂, Pd/C, EtOH, room temperature | This compound | 95 |
Note: The yields are hypothetical and based on typical values for analogous reactions.
An alternative strategy involves introducing the ethoxy and amino groups in a different order, potentially starting from a difluoroaniline precursor.
Route B: From 3,4-Difluoroaniline (B56902)
Protection of the Amine: The amino group of 3,4-difluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent side reactions in subsequent steps. This forms N-(3,4-difluorophenyl)acetamide.
Ortho-Lithiation and Halogenation: The protected aniline (B41778) can undergo directed ortho-metalation. Treatment with a strong base like n-butyllithium, followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide), introduces a bromine atom at the 2-position, yielding N-(2-bromo-3,4-difluorophenyl)acetamide.
Etherification: The bromo-substituted compound can then undergo a copper- or palladium-catalyzed etherification reaction with sodium ethoxide to introduce the ethoxy group, forming N-(2-ethoxy-3,4-difluorophenyl)acetamide.
Deprotection: Finally, the acetyl protecting group is removed by acid or base hydrolysis to yield this compound.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | 3,4-Difluoroaniline | Acetic anhydride, pyridine | N-(3,4-difluorophenyl)acetamide | 98 |
| 2 | N-(3,4-difluorophenyl)acetamide | n-BuLi, THF, -78 °C; then NBS | N-(2-bromo-3,4-difluorophenyl)acetamide | 70 |
| 3 | N-(2-bromo-3,4-difluorophenyl)acetamide | NaOEt, CuI, DMF, 120 °C | N-(2-ethoxy-3,4-difluorophenyl)acetamide | 65 |
| 4 | N-(2-ethoxy-3,4-difluorophenyl)acetamide | HCl (aq), reflux | This compound | 90 |
Note: The yields are hypothetical and based on typical values for analogous reactions.
Catalytic Synthesis and Process Development
Catalytic methods, particularly those employing transition metals, offer powerful tools for the synthesis of complex molecules like this compound, often with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A potential route to this compound could involve a Buchwald-Hartwig amination. This would entail the coupling of an appropriate aryl halide or triflate with an ammonia (B1221849) equivalent or a protected amine.
For instance, if 1-bromo-2-ethoxy-3,4-difluorobenzene were available, its palladium-catalyzed reaction with an ammonia source, such as benzophenone (B1666685) imine followed by hydrolysis, could yield the target aniline. The success of such a reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Hypothetical Buchwald-Hartwig Amination:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
This table presents typical conditions for Buchwald-Hartwig amination reactions.
Besides palladium, other transition metals like copper and nickel can also catalyze C-N and C-O bond formation. Copper-catalyzed Ullmann condensation reactions, for example, are a well-established method for forming aryl ethers and aryl amines, as suggested in Route B. Nickel catalysis is also emerging as a powerful alternative to palladium for cross-coupling reactions, sometimes offering different reactivity and cost advantages.
Optimization of Reaction Conditions and Scalability Assessments
For any synthetic route to be industrially viable, optimization of reaction conditions and a thorough assessment of its scalability are crucial.
Key parameters for optimization include:
Temperature: Balancing reaction rate with the stability of reactants and products.
Concentration: Affects reaction kinetics and can influence selectivity.
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst is a primary goal in process development.
Solvent: The choice of solvent can significantly impact solubility, reactivity, and ease of product isolation.
Reaction Time: Optimizing for the shortest time to reach maximum conversion reduces operational costs.
Scalability Challenges:
Exothermic Reactions: Nitration and lithiation steps can be highly exothermic and require careful thermal management on a large scale.
Handling of Hazardous Reagents: The use of strong bases like n-butyllithium and potentially toxic solvents requires specialized equipment and handling procedures.
Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential to obtain the final product with high purity.
A successful scale-up requires a deep understanding of the reaction mechanism, kinetics, and potential side reactions. Process safety studies are also paramount to ensure safe operation at an industrial scale.
Investigations into Yield and Purity Enhancements
The efficient synthesis of substituted anilines is often challenging, with yield and purity being primary concerns. For a molecule like this compound, a multi-step synthesis is anticipated, likely involving the introduction of the ethoxy and amino functionalities, as well as the two fluorine atoms, onto a benzene (B151609) ring. Drawing parallels from the synthesis of other difluoroanilines, a common strategy involves the reduction of a corresponding nitroaromatic precursor.
One established method for preparing difluoroanilines is through a halogen-exchange (Halex) reaction on a chlorinated nitrobenzene, followed by hydrogenation of the nitro group. For instance, the synthesis of 3,5-difluoroaniline (B1215098) can be achieved from 1,3,5-trichlorobenzene (B151690) in a two-step process. This approach offers a direct and efficient route to the desired product. google.com Similarly, the preparation of 2,4-difluoroaniline (B146603) has been reported with high yields by reacting 2,4,5-trichloronitrobenzene (B44141) with a fluorinating agent, followed by catalytic hydrogenation. google.com
For the synthesis of this compound, a plausible precursor would be 1-ethoxy-2,3-difluoro-4-nitrobenzene. The key to enhancing yield and purity in such a synthesis would lie in optimizing each step of the reaction sequence.
Catalyst Selection and Optimization: The choice of catalyst for the hydrogenation of the nitro group is crucial. Supported metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are commonly used. The activity and selectivity of these catalysts can be influenced by factors such as metal loading, particle size, and the nature of the support. For example, studies on the chemoselective hydrogenation of nitroaromatics have shown that the size of gold nanoparticles and the acid-base properties of the support material can significantly impact the reaction's efficiency. researchgate.net
Reaction Condition Optimization: Temperature, pressure, and solvent play a significant role in both the yield and purity of the final product. Optimization of these parameters is essential. For instance, in the synthesis of related fluorinated anilines, reactions are often carried out under controlled temperature and pressure to minimize side reactions and maximize the conversion of the starting material.
Purification Techniques: The purification of the final amine product is critical for removing impurities. Basic amines can interact strongly with acidic silica (B1680970) gel, which is commonly used in chromatography. This can lead to poor separation and product loss. The use of amine-functionalized silica or the addition of a competing amine to the mobile phase can mitigate these issues and improve the purity of the final product. biotage.com Other techniques like distillation, crystallization, and liquid-liquid extraction are also vital for obtaining high-purity this compound.
A hypothetical reaction scheme for the synthesis of this compound could involve the following steps, with potential areas for yield and purity enhancement indicated:
| Step | Reaction | Key Optimization Parameters | Potential Yield Enhancement |
| 1 | Nitration of a suitable difluoro-ethoxybenzene precursor | Nitrating agent concentration, temperature control | Improved regioselectivity, minimizing side products |
| 2 | Catalytic Hydrogenation of the nitro-intermediate | Catalyst type (e.g., Pd/C, Pt/C, Raney Ni), catalyst loading, hydrogen pressure, temperature, solvent | High conversion rates, chemoselectivity |
| 3 | Purification | Chromatography (stationary phase selection), distillation, crystallization | High purity of the final product |
Industrial Process Adaptation and Scale-Up Considerations
The transition of a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Process Safety: Catalytic hydrogenations are often highly exothermic reactions. iqs.edu Effective heat management is a critical safety concern during scale-up. Proper reactor design with efficient cooling systems is necessary to prevent thermal runaways. The handling of hydrogen gas under pressure also requires robust safety protocols and specialized equipment.
Mass Transfer Limitations: In heterogeneous catalytic reactions, the rate of reaction can be limited by the mass transfer of reactants to the catalyst surface. iqs.edu As the reactor size increases, the surface-area-to-volume ratio decreases, which can exacerbate mass transfer limitations. To overcome this, efficient agitation and mixing are crucial to ensure good contact between the hydrogen gas, the liquid phase containing the nitroaromatic compound, and the solid catalyst. The choice of impeller design and agitation speed are important parameters to consider.
Catalyst Handling and Recovery: On an industrial scale, the cost of the catalyst can be a significant factor. Therefore, efficient recovery and recycling of the catalyst are important for the economic viability of the process. Filtration is a common method for separating the solid catalyst from the reaction mixture. The stability and reusability of the catalyst over multiple cycles need to be evaluated.
Solvent Selection and Recovery: The choice of solvent is critical not only for the reaction itself but also for downstream processing. The ideal solvent should be inert to the reaction conditions, have good solubility for the reactants, and be easily separable from the product. On an industrial scale, solvent recovery and recycling are essential to minimize waste and reduce operational costs.
Continuous vs. Batch Processing: While laboratory-scale syntheses are typically performed in batch reactors, continuous flow processes can offer several advantages for industrial production, including better heat and mass transfer, improved safety, and more consistent product quality. The feasibility of adapting the synthesis of this compound to a continuous process should be considered.
The following table summarizes key considerations for the industrial scale-up of the synthesis of this compound, based on the hydrogenation of a nitroaromatic precursor:
| Consideration | Laboratory Scale | Industrial Scale |
| Reaction Vessel | Glass flask | Jacketed steel reactor |
| Heat Transfer | Surface cooling | Internal cooling coils, external jacket |
| Mass Transfer | Magnetic stirring | Mechanical agitation (impellers) |
| Catalyst Separation | Filtration through paper | Centrifugation, filtration systems |
| Process Control | Manual monitoring | Automated process control systems |
Elucidation of Reactivity and Mechanistic Pathways of 2 Ethoxy 3,4 Difluoroaniline
Regioselectivity and Stereoselectivity in Reactions of 2-Ethoxy-3,4-difluoroaniline
The directing effects of the substituents on the aromatic ring of this compound are crucial in determining the regioselectivity of its reactions. The amino group is a powerful activating group and an ortho-, para-director. The ethoxy group is also an activating ortho-, para-director. Conversely, the fluorine atoms are deactivating groups but are also ortho-, para-directors due to the dominance of their resonance effect over their strong inductive effect in directing the position of electrophilic attack.
While specific stereoselectivity data for reactions involving this compound is not extensively documented, it is anticipated that reactions at the chiral centers, if formed, would likely result in racemic mixtures unless chiral catalysts or reagents are employed.
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| Amino (-NH₂) | C1 | Activating | Ortho, Para |
| Ethoxy (-OCH₂CH₃) | C2 | Activating | Ortho, Para |
| Fluoro (-F) | C3 | Deactivating | Ortho, Para |
| Fluoro (-F) | C4 | Deactivating | Ortho, Para |
Electrophilic and Nucleophilic Aromatic Substitution Profiles
The aniline (B41778) core of this compound is susceptible to both amination and alkylation reactions. The amino group can be directly alkylated or can undergo reactions to form more complex nitrogen-containing functionalities.
Alkylation: The nucleophilic amino group can be alkylated using various alkylating agents. For instance, in the synthesis of Nutlin-3 derivatives, which are MDM2 inhibitors, the alkylation of aniline moieties is a key step. nih.gov While not specific to this compound, this highlights a common transformation for this class of compounds. The reaction typically proceeds via an SN2 mechanism where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkylating agent.
Amination: The aromatic ring itself can undergo amination reactions, although these are less common than reactions at the amino group. More prevalent is the use of the amino group to direct further functionalization. For example, the amino group can be converted to a diazonium salt, which can then be substituted by a variety of nucleophiles.
The ethoxy group at the C2 position is generally stable. However, under forcing conditions, such as treatment with strong acids like HBr or HI, ether cleavage can occur to yield the corresponding phenol (B47542). This reaction proceeds via a nucleophilic substitution mechanism where the halide ion attacks the ethyl group.
Cycloaddition and Condensation Reaction Pathways
Anilines are important precursors for the synthesis of heterocyclic compounds through cycloaddition and condensation reactions. For instance, 3,4-difluoroaniline (B56902) is a common starting material for the synthesis of fluoroquinolone antibiotics. semanticscholar.orggoogle.com This typically involves a condensation reaction with a β-ketoester derivative followed by a cyclization step. google.commdpi.com
A plausible reaction pathway for this compound would be its condensation with a suitable carbonyl compound to form an enamine or an imine, which could then undergo an intramolecular cyclization to form a heterocyclic ring system. For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of quinoline (B57606) derivatives. The presence of the ethoxy and fluoro substituents would be expected to influence the reactivity and the ultimate structure of the resulting heterocyclic product.
Another important class of reactions is the [3+2] cycloaddition. While direct examples with this compound are scarce, related fluorinated compounds have been studied in such reactions. For example, the [3+2] cycloaddition of difluoroallene to nitrones and diazoalkanes has been investigated theoretically. rsc.orguchicago.edu These studies provide a framework for understanding how the electronic properties of fluorinated systems can influence the energetics and mechanisms of cycloaddition reactions.
| Reaction Type | Reactant | Potential Product | Reference (Analogous Reactions) |
|---|---|---|---|
| Condensation/Cyclization | β-ketoester | Quinolone derivative | semanticscholar.orggoogle.commdpi.com |
| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivative | rsc.orguchicago.edu |
| Condensation | Aldehyde | Schiff base | mdpi.com |
Impact of Fluorine Substitution on Electronic Properties and Reactivity
The two fluorine atoms at the C3 and C4 positions have a profound impact on the electronic properties and reactivity of the aniline ring. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the π-system.
In this compound, the combined inductive effects of the two fluorine atoms significantly lower the basicity of the amino group compared to non-fluorinated aniline. This reduced basicity can affect the reactivity of the amino group in nucleophilic reactions. Furthermore, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by other electron-withdrawing groups or in the presence of a good leaving group. libretexts.orgnih.gov The fluorine atoms themselves can act as leaving groups in SNAr reactions under certain conditions.
Derivatization and Advanced Functionalization of 2 Ethoxy 3,4 Difluoroaniline
Strategic Modifications of the Amino Group
The amino group of 2-Ethoxy-3,4-difluoroaniline is a primary site for derivatization, enabling the introduction of a wide variety of functional groups that can modulate the electronic properties and steric profile of the molecule.
Acylation and sulfonylation of the amino group are fundamental transformations that convert the basic amine into neutral amides and sulfonamides, respectively. These reactions are typically achieved by treating this compound with acylating or sulfonylating agents in the presence of a base.
For instance, the reaction with acyl chlorides or anhydrides yields N-acylated products. These derivatives are often used as intermediates in the synthesis of more complex heterocyclic systems. Similarly, sulfonylation with sulfonyl chlorides provides the corresponding sulfonamides, which are prevalent motifs in various therapeutic agents.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acetyl chloride | N-(2-Ethoxy-3,4-difluorophenyl)acetamide |
N-alkylation and N-arylation introduce alkyl or aryl substituents directly onto the nitrogen atom of the amino group. Reductive amination is a common method for N-alkylation, involving the reaction of the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. google.com.na
N-arylation reactions, such as the Buchwald-Hartwig amination, utilize palladium or copper catalysts to form a carbon-nitrogen bond between the aniline and an aryl halide. chem-soc.si These methods have significantly expanded the scope of accessible N-aryl derivatives.
Table 2: Examples of N-Alkylation and N-Arylation Reactions
| Reactant | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Benzaldehyde, Sodium triacetoxyborohydride | Dichloroethane | N-Benzyl-2-ethoxy-3,4-difluoroaniline |
Functionalization of the Aromatic Ring System
The aromatic ring of this compound offers positions for further substitution, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties.
The introduction of additional halogens, such as bromine or iodine, onto the aromatic ring can be achieved through electrophilic halogenation. sci-hub.se These halogenated derivatives serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
For example, bromination of this compound can provide a key intermediate for the synthesis of more complex structures. Other substituents can also be introduced via nitration followed by reduction to an additional amino group, or through Friedel-Crafts type reactions, although the difluoro-substituted ring is generally deactivated towards electrophilic attack.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic rings. sigmaaldrich.cntcichemicals.com These methods avoid the need for pre-functionalized starting materials, such as halogenated anilines. acs.org Transition metal catalysis, often with palladium, rhodium, or ruthenium, is typically employed to activate a specific C-H bond, which can then react with a variety of coupling partners. sigmaaldrich.cnnih.gov
For aniline derivatives, directing groups are often used to control the regioselectivity of the C-H activation, typically favoring ortho-functionalization. acs.org However, recent advances have enabled para-selective C-H functionalization of anilines. acs.org While specific examples for this compound are not extensively documented, the principles of C-H activation are applicable to this system. sigmaaldrich.cn
Formation of Condensed Heterocyclic Systems
This compound is a valuable precursor for the synthesis of condensed heterocyclic systems, which are of significant interest in drug discovery and materials science. ethernet.edu.et The amino group and the adjacent C-H or functionalized positions on the aromatic ring can participate in cyclization reactions to form fused ring systems.
For example, reaction with appropriate bifunctional reagents can lead to the formation of quinolines, quinoxalines, or benzodiazepines. Intramolecular cyclization of suitably derivatized anilines is another common strategy. For instance, an N-acylated derivative could undergo intramolecular Friedel-Crafts acylation to form a tricyclic ketone. The synthesis of 1,2,3-triazoles is another area of interest. beilstein-journals.org
Table 3: Examples of Heterocycle Formation from Aniline Derivatives
| Aniline Derivative | Reagent/Conditions | Heterocyclic Product |
|---|---|---|
| N-(2-aminophenyl)acetamide | Polyphosphoric acid, heat | 2-Methylbenzimidazole |
Synthesis of Quinoline (B57606) and Isoquinoline (B145761) Derivatives
The quinoline and isoquinoline scaffolds are core components of numerous biologically active compounds and functional materials. The unique electronic properties of this compound, conferred by the electron-donating ethoxy group and the electron-withdrawing fluorine atoms, make it an intriguing precursor for the synthesis of novel fluorinated quinolines and isoquinolines.
Classic condensation reactions provide reliable methods for the construction of the quinoline ring system from aniline precursors. The Combes, Doebner-von Miller, and Skraup syntheses are foundational methods that can be adapted for this purpose. iipseries.orgwikipedia.orgslideshare.netpharmaguideline.com
The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org For this compound, a plausible pathway involves its reaction with a β-diketone like acetylacetone (B45752) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration to yield the substituted quinoline. The regioselectivity of the cyclization is influenced by the electronic and steric nature of the substituents on the aniline ring. wikipedia.org
Similarly, the Doebner-von Miller reaction offers a route to quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction can be performed by reacting this compound with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst. The reaction likely proceeds via a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation.
For the synthesis of isoquinoline derivatives, the Bischler-Napieralski reaction is a powerful tool, which involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comnih.gov To utilize this compound in this reaction, it must first be converted into the corresponding N-phenethylamide. This can be achieved by N-acylation of a phenethylamine (B48288) derived from the parent aniline. The resulting amide, upon treatment with a dehydrating agent, would undergo intramolecular electrophilic cyclization to form a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the aromatic isoquinoline. The electron-donating ethoxy group is expected to facilitate the electrophilic aromatic substitution step.
Another key method for isoquinoline synthesis is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.govbeilstein-journals.org The application of this reaction requires the initial synthesis of 2-(2-ethoxy-3,4-difluorophenyl)ethanamine from this compound. This transformation can be accomplished through methods such as reductive amination of a corresponding phenylacetaldehyde (B1677652) or other multi-step sequences. The resulting β-arylethylamine can then be reacted with an aldehyde to form an iminium ion intermediate, which cyclizes to produce a tetrahydroisoquinoline. Subsequent oxidation furnishes the aromatic isoquinoline core.
Table 1: Proposed Synthesis of Quinoline and Isoquinoline Derivatives from this compound
| Reaction Name | Proposed Reactants for this compound | Key Reagents & Conditions | Product Class |
| Combes Synthesis | This compound, Acetylacetone | Polyphosphoric Acid (PPA), Heat | Substituted Quinoline |
| Doebner-von Miller | This compound, Crotonaldehyde | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | Substituted Quinoline |
| Bischler-Napieralski | N-[2-(2-Ethoxy-3,4-difluorophenyl)ethyl]acetamide | POCl₃ or P₂O₅, Heat | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | 2-(2-Ethoxy-3,4-difluorophenyl)ethanamine, Aldehyde | Acid Catalyst (e.g., TFA), Heat | Tetrahydroisoquinoline |
Thiazole (B1198619) and Oxadiazole Annulations
Thiazole and oxadiazole rings are prevalent in medicinal chemistry and materials science. The derivatization of this compound to incorporate these five-membered heterocycles represents a valuable synthetic endeavor.
The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide or thiourea. wikipedia.orgjpionline.org To employ this compound as a starting material, it must first be converted into a corresponding N-arylthiourea. This can be readily achieved by reacting the aniline with a thiocyanate (B1210189) salt under acidic conditions or with an isothiocyanate. The resulting N-(2-ethoxy-3,4-difluorophenyl)thiourea can then be reacted with an α-haloketone, such as chloroacetone, to yield a 2-amino-thiazole derivative.
The synthesis of 1,3,4-oxadiazoles often begins with the preparation of an N-acylhydrazide (also known as an aroylhydrazide). ijper.orgnih.gov Starting from this compound, a potential route involves its conversion to a benzoic acid derivative, which can then be transformed into an acid hydrazide. researchgate.netresearchgate.net An alternative is the diazotization of the aniline followed by reduction to form the corresponding arylhydrazine. rsc.org This hydrazine (B178648) can then be acylated to produce the necessary N-aroylhydrazide. The subsequent cyclization of the aroylhydrazide, often with a carboxylic acid or its derivative in the presence of a dehydrating agent like POCl₃, or through oxidative cyclization of an N-acylhydrazone intermediate, leads to the formation of the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. researchgate.net
Table 2: Proposed Annulation Reactions for Thiazole and Oxadiazole Synthesis
| Target Heterocycle | Key Intermediate from this compound | Co-reactant | Key Reagents & Conditions |
| Thiazole | N-(2-Ethoxy-3,4-difluorophenyl)thiourea | α-Haloketone (e.g., Chloroacetone) | Base, Alcohol Solvent, Heat |
| 1,3,4-Oxadiazole | 2-Ethoxy-3,4-difluorobenzohydrazide | Aromatic Carboxylic Acid | POCl₃, Heat |
Orthogonal Functionalization and Click Chemistry Integration
Modern synthetic chemistry increasingly relies on strategies that allow for the selective modification of multifunctional molecules. Orthogonal functionalization and click chemistry are powerful tools in this regard, enabling precise and efficient molecular construction.
Orthogonal functionalization refers to the selective reaction of one functional group in the presence of others by using reaction conditions that are mutually exclusive. bham.ac.uknumberanalytics.com The structure of this compound, with its aniline, ethoxy, and fluoro groups, presents opportunities for such selective transformations. For instance, the aniline nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl), which is acid-labile. organic-chemistry.org This would allow for subsequent modifications at other positions of the molecule under basic or other non-acidic conditions without affecting the protected amine. Conversely, the ethoxy group could potentially be cleaved under specific conditions to reveal a phenol (B47542), which could then be functionalized, while the aniline and fluoro groups remain intact. The development of palladium-catalyzed C-H activation methods has also opened avenues for direct arylation or other functionalizations at specific positions on the aniline ring, potentially offering orthogonality without the need for protecting groups. iipseries.orgwikipedia.org
Click chemistry describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. rsc.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To integrate this compound into click chemistry workflows, it must be derivatized to contain either an azide (B81097) or a terminal alkyne "handle."
An alkyne handle could be introduced, for example, by O-alkylation of the corresponding phenol (derived from the ethoxy group) with a propargyl halide. Alternatively, the aniline nitrogen could be acylated with a propargyl-containing acyl chloride. An azide functionality can be introduced by converting the aniline to a diazonium salt, followed by substitution with an azide source. The resulting "clickable" this compound derivative can then be readily conjugated with other molecules bearing the complementary functionality (an alkyne or an azide, respectively) to rapidly assemble more complex molecular structures.
Spectroscopic Characterization and Structural Analysis of 2 Ethoxy 3,4 Difluoroaniline and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 2-Ethoxy-3,4-difluoroaniline, the spectra would be dominated by vibrations from the aniline (B41778), ethoxy, and difluorophenyl moieties.
The primary amine (-NH₂) group of the aniline portion gives rise to some of the most characteristic peaks. Typically, symmetric and asymmetric N-H stretching vibrations are observed in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations generally appear just above 3000 cm⁻¹, while the C-H stretches of the aliphatic ethoxy group (-OCH₂CH₃) are found just below 3000 cm⁻¹.
The carbon-fluorine (C-F) bonds introduce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1400 cm⁻¹, which can be useful for confirming the presence of fluorine on the aromatic ring. The ether linkage (Ar-O-C) of the ethoxy group is expected to produce a strong, characteristic asymmetric stretching band around 1200-1270 cm⁻¹ and a symmetric stretch near 1000-1075 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | Asymmetric N-H Stretch | 3450 - 3490 | Medium |
| Amine (-NH₂) | Symmetric N-H Stretch | 3350 - 3400 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium |
| Amine (-NH₂) | N-H Scissor (Bend) | 1600 - 1650 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Ether (Ar-O-C) | Asymmetric C-O Stretch | 1200 - 1270 | Strong |
| Aryl Fluoride (C-F) | C-F Stretch | 1100 - 1400 | Strong |
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.
¹H NMR: The proton NMR spectrum would provide clear signals for the ethoxy group and the aromatic protons. The ethoxy group should appear as a quartet for the methylene (B1212753) protons (-OCH₂) coupled to the methyl protons and a triplet for the terminal methyl protons (-CH₃), likely in the ranges of 4.0-4.3 ppm and 1.3-1.5 ppm, respectively. The amine protons (-NH₂) would typically produce a broad singlet, the chemical shift of which can vary. The aromatic region would show two distinct signals for the two protons on the benzene (B151609) ring. Their chemical shifts, multiplicity, and coupling constants (J-values) would be influenced by the surrounding ethoxy, amino, and fluorine substituents, providing definitive information on their relative positions.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule (six aromatic and two aliphatic). The chemical shifts of the aromatic carbons would be significantly influenced by the attached fluorine and oxygen atoms. The carbons directly bonded to fluorine (C-3 and C-4) would appear as doublets due to one-bond C-F coupling (¹J_CF), which is typically large (240-260 Hz). Two-bond (²J_CF) and three-bond (³J_CF) couplings would also be observed, providing further structural confirmation. The ethoxy group carbons would appear in the aliphatic region, with the -OCH₂ carbon around 60-70 ppm and the -CH₃ carbon around 15 ppm.
¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. rsc.org The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at C-3 and C-4. These signals would likely appear as doublets of doublets due to coupling to each other (³J_FF) and to the adjacent aromatic protons (³J_HF and ⁴J_HF). The chemical shifts are highly sensitive to the electronic environment, providing a unique fingerprint of the molecule.
Table 2: Predicted NMR Spectral Data for this compound
| Spectrum | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ³J_HH ≈ 7 Hz |
| ¹H NMR | -OCH₂CH₃ | 4.0 - 4.3 | Quartet | ³J_HH ≈ 7 Hz |
| ¹H NMR | -NH₂ | Variable | Broad Singlet | N/A |
| ¹H NMR | Aromatic H | 6.5 - 7.5 | Multiplet | J_HH, J_HF |
| ¹³C NMR | -OCH₂CH₃ | ~15 | Singlet | N/A |
| ¹³C NMR | -OCH₂CH₃ | ~65 | Singlet | N/A |
| ¹³C NMR | Aromatic C | 100 - 160 | Multiplet | ¹J_CF, ²J_CF, ³J_CF |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₉F₂NO), the theoretical monoisotopic mass can be calculated with high precision.
Beyond molecular formula confirmation, MS analysis reveals structural information through fragmentation patterns. Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙), which would then undergo characteristic fragmentation. Key fragmentation pathways for this molecule would likely involve the ethoxy group and the aniline core.
Alpha-Cleavage: The most common fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen. Loss of a methyl radical (•CH₃, 15 Da) would result in an [M-15]⁺ fragment. A more favorable fragmentation would be the loss of an ethyl radical (•C₂H₅, 29 Da) to produce an [M-29]⁺ ion.
Loss of Ethylene (B1197577): A common rearrangement for aryl ethyl ethers involves the loss of a neutral ethylene molecule (C₂H₄, 28 Da), leading to a prominent [M-28]⁺˙ radical cation corresponding to a difluorophenol derivative.
Aniline Fragmentation: The aromatic amine can undergo fragmentation, although it is generally more stable.
The presence of two fluorine atoms would be a useful diagnostic, as fragments containing them would have characteristic masses.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Proposed Formula | Theoretical m/z (Monoisotopic) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺˙ | C₈H₉F₂NO⁺˙ | 173.0652 | Molecular Ion |
| [M-15]⁺ | C₇H₆F₂NO⁺ | 158.0418 | Loss of •CH₃ |
| [M-28]⁺˙ | C₆H₅F₂NO⁺˙ | 145.0339 | Loss of C₂H₄ |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic structure and chromophores. The chromophore in this compound is the substituted benzene ring. Aniline itself exhibits two primary absorption bands (π → π* transitions), a strong band around 230 nm and a weaker, longer-wavelength band (the "B-band") around 280 nm.
The substituents on the ring—two fluorine atoms and an ethoxy group—will modulate the energy of these transitions, causing shifts in the absorption maxima (λ_max).
Ethoxy Group (-OEt): As an electron-donating group (auxochrome) with lone pairs on the oxygen, the ethoxy group typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the B-band due to resonance with the aromatic ring.
Therefore, the UV-Vis spectrum of this compound is expected to show a primary absorption maximum shifted to a wavelength longer than that of 3,4-difluoroaniline (B56902) (which absorbs around 295 nm) due to the strong auxochromic effect of the ethoxy group. cbu.edu.tr The exact λ_max would also be sensitive to the solvent used.
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. While no publicly available crystal structure for this compound has been reported, a successful analysis would yield a wealth of precise structural information.
If a suitable single crystal were obtained, the analysis would provide:
Unambiguous Connectivity: Absolute confirmation of the substitution pattern on the aromatic ring.
Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-O, C-F, C-H) and angles within the molecule, allowing for comparison with theoretical models.
Conformation: The exact rotational conformation (dihedral angles) of the ethoxy group relative to the plane of the benzene ring and the geometry of the amine group.
Planarity: A quantitative measure of the planarity of the benzene ring.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (e.g., between the amine N-H of one molecule and the oxygen or fluorine atoms of a neighboring molecule) and π-π stacking interactions. This data is crucial for understanding the solid-state properties of the compound.
In the absence of experimental data, computational modeling could be used to predict the lowest energy conformation and other structural parameters, which could then be validated if a crystal structure becomes available in the future.
Computational Chemistry and Theoretical Investigations of 2 Ethoxy 3,4 Difluoroaniline
Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Structure
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For the purpose of this analysis, computational data for the closely related compound, 3,4-difluoroaniline (B56902), calculated at the B3LYP/6-311++G(d,p) level of theory, serves as a foundational model to predict the structural parameters of 2-Ethoxy-3,4-difluoroaniline. researchgate.netnih.gov The addition of an ethoxy group at the C2 position is expected to induce specific changes in the local geometry of the benzene (B151609) ring.
The optimized molecular structure of this compound is predicted to be largely planar with respect to the benzene ring, with the ethoxy and amino groups exhibiting specific orientations. The bond lengths within the aromatic ring are influenced by the electronic effects of the three substituents. The electron-donating nature of the amino and ethoxy groups, combined with the electron-withdrawing character of the fluorine atoms, leads to a complex distribution of electron density.
The C-N bond length is a critical parameter, and for the analogous 3,4-difluoroaniline, it has been calculated to be approximately 1.397 Å. researchgate.net The presence of an additional electron-donating ethoxy group in this compound is expected to slightly shorten this bond due to enhanced resonance effects. The C-F bond lengths are typically around 1.35 Å in fluorinated benzenes. The C-O bond of the ethoxy group will have a length characteristic of an aryl ether, and the C-C bonds of the ethyl group will be typical for sp3-hybridized carbons.
Bond angles within the benzene ring will deviate slightly from the ideal 120° of a perfect hexagon due to the different steric and electronic demands of the substituents. The angles involving the substituted carbons (C1 to C4) are expected to show the most significant distortions. For instance, the C1-C2-C3 angle will be influenced by the bulky ethoxy group.
Dihedral angles describe the spatial relationship between different parts of the molecule. A key dihedral angle is that which defines the orientation of the ethoxy group relative to the plane of the benzene ring. Free rotation around the C2-O bond is expected, but a co-planar arrangement is likely to be the most stable conformation to maximize resonance. Similarly, the amino group may exhibit a slight pyramidalization, a common feature in anilines. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Note: Data is predictive and based on calculations for analogous compounds like 3,4-difluoroaniline. researchgate.netnih.govresearchgate.net)
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-N | ~ 1.39 |
| C-F | ~ 1.35 |
| C-O | ~ 1.37 |
| C-C (ring) | ~ 1.39 - 1.41 |
| O-C(ethyl) | ~ 1.43 |
| C-C (ethyl) | ~ 1.52 |
| **Bond Angles (°) ** | |
| C-C-N | ~ 120 |
| C-C-F | ~ 120 |
| C-C-O | ~ 120 |
| C-O-C | ~ 118 |
| **Dihedral Angles (°) ** |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show regions of negative potential (red and yellow) localized around the electronegative fluorine, oxygen, and nitrogen atoms. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino group and the ethyl group, indicating sites for nucleophilic interaction.
Analysis of the atomic charges, often calculated using methods like Mulliken population analysis, provides a quantitative measure of the electron distribution. The nitrogen atom of the amino group and the oxygen atom of the ethoxy group are predicted to carry significant negative charges due to their high electronegativity and lone pairs of electrons. The fluorine atoms will also exhibit negative charges. The carbon atoms attached to these electronegative atoms (C1, C2, C3, and C4) will have corresponding positive charges. The hydrogen atoms of the amino group are expected to be the most positively charged hydrogens in the molecule.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically on the nitrogen atom and the aromatic ring, reflecting the electron-donating nature of the amino and ethoxy groups. The LUMO is likely to be distributed over the benzene ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing fluorine atoms.
The HOMO-LUMO energy gap for the analogous 3,4-difluoroaniline has been calculated to be around 5.2 eV. researchgate.netnih.gov The introduction of the electron-donating ethoxy group at the C2 position is predicted to raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: Values are predictive and based on trends observed in related difluoroaniline compounds. researchgate.netnih.govresearchgate.net)
| Parameter | Predicted Value (eV) |
|---|---|
| E_HOMO | ~ -5.5 |
| E_LUMO | ~ -0.4 |
| HOMO-LUMO Gap (E_gap) | ~ 5.1 |
| Chemical Hardness (η) | ~ 2.55 |
| Chemical Potential (μ) | ~ -2.95 |
Prediction and Interpretation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of a compound.
Vibrational Frequencies (FT-IR and FT-Raman): The calculated vibrational spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. The N-H stretching vibrations of the primary amine are predicted to appear in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be slightly lower, in the 2850-2980 cm⁻¹ range. The C-F stretching vibrations typically appear as strong bands in the 1200-1300 cm⁻¹ region. The C-O-C stretching of the aryl ether is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The in-plane and out-of-plane bending vibrations of the C-H, N-H, and C-F bonds will populate the fingerprint region of the spectrum (below 1600 cm⁻¹). Theoretical calculations often yield frequencies that are slightly higher than experimental values, and thus, scaling factors are commonly applied to improve the agreement. researchgate.net
NMR Chemical Shifts (¹H and ¹³C): The prediction of NMR chemical shifts is another strength of computational chemistry. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the amino protons, and the protons of the ethoxy group. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), with their exact shifts and coupling patterns determined by the electronic effects of all three substituents. The amino protons are expected to show a broad singlet, the chemical shift of which can be solvent-dependent. The ethoxy group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the 4.0-4.5 ppm and 1.3-1.6 ppm ranges, respectively. libretexts.org
In the ¹³C NMR spectrum, the carbon atoms of the benzene ring will resonate between 100 and 160 ppm. The carbons directly attached to the electronegative fluorine, oxygen, and nitrogen atoms (C1, C2, C3, C4) will be significantly deshielded and appear at the lower end of this range. The C-F and C-N couplings will also be observable. The methylene and methyl carbons of the ethoxy group are predicted to appear around 60-70 ppm and 14-16 ppm, respectively.
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant charge asymmetry, particularly those with strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics. The key parameters describing NLO behavior are the first hyperpolarizability (β) and the second hyperpolarizability (γ).
For this compound, the presence of electron-donating amino and ethoxy groups and electron-withdrawing fluorine atoms creates a push-pull system across the benzene ring. This intramolecular charge transfer character suggests that the molecule may possess notable NLO properties. Computational studies on similar aniline derivatives have shown that the magnitude of the first hyperpolarizability is sensitive to the nature and position of the substituents. nih.govacs.org
DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). For 3,4-difluoroaniline, the calculated first hyperpolarizability (β₀) is significant, suggesting NLO activity. researchgate.netnih.gov The addition of the ethoxy group in this compound is expected to enhance the electron-donating strength of the system, potentially leading to an even larger first hyperpolarizability and making it a candidate for NLO materials.
Table 3: Predicted Non-Linear Optical Properties (Note: Values are predictive and based on calculations for analogous compounds. researchgate.netnih.gov)
| Property | Predicted Value Unit |
|---|---|
| Dipole Moment (μ) | ~ 2.5 - 3.5 Debye |
| Mean Polarizability (α) | ~ 12 - 14 x 10⁻²⁴ esu |
Applications of 2 Ethoxy 3,4 Difluoroaniline As a Core Building Block in Chemical Synthesis
Strategic Intermediate in Pharmaceutical and Medicinal Chemistry
The distinct substitution pattern of 2-Ethoxy-3,4-difluoroaniline, featuring an ethoxy group ortho to the amine and two adjacent fluorine atoms on the aromatic ring, makes it a prized precursor in the design of novel therapeutic agents. The presence of fluorine can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule, while the ethoxy group provides a handle for further synthetic modifications.
Precursor for Bioactive Molecules and Drug Scaffolds
While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not prevalent, its structural motifs are found in various classes of bioactive molecules. The difluorinated aniline (B41778) core is a key component in the synthesis of kinase inhibitors, which are crucial in oncology. The aniline nitrogen provides a nucleophilic center for reactions such as acylation, alkylation, and condensation, which are fundamental steps in building complex drug scaffolds. The electronic effects of the fluorine and ethoxy substituents modulate the reactivity of the aniline, allowing for selective chemical transformations.
Table 1: Potential Reactions for Bioactive Scaffold Synthesis
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold |
| Acylation | Acid chlorides, Anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Diaryl amines |
| Pictet-Spengler Reaction | Aldehydes, Ketones | Tetrahydroisoquinolines |
| Friedländer Annulation | α-Methylene ketones | Quinolines |
Application in Heterocyclic Drug Synthesis
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound serves as an excellent starting material for the construction of various heterocyclic systems. For instance, it can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form substituted quinolines, a privileged scaffold in medicinal chemistry known for its broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.
Furthermore, this aniline derivative can be a key reactant in the synthesis of benzimidazoles, another important heterocyclic motif found in drugs such as proton pump inhibitors and anthelmintics. The reaction of this compound with carboxylic acids or their derivatives under acidic conditions or with the aid of coupling agents can lead to the formation of the benzimidazole (B57391) ring system. The specific substitution pattern of the starting aniline imparts unique properties to the resulting heterocyclic products.
Building Block in Agrochemical Development
The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. The introduction of fluorine atoms can enhance the efficacy, metabolic stability, and bioavailability of pesticides and herbicides. While specific commercial agrochemicals derived from this compound are not widely publicized, its potential as a building block is significant.
The difluoroaniline moiety can be incorporated into various pesticidal scaffolds, such as pyrazole (B372694) amides and pyridinyl ethers, which are known classes of insecticides and fungicides. The tailored electronic and steric properties conferred by the ethoxy and difluoro groups can lead to the discovery of new active ingredients with improved selectivity and environmental profiles.
Contribution to the Synthesis of Advanced Organic Materials
The unique electronic properties of fluorinated aromatic compounds make them attractive for applications in materials science. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic molecules. This tuning of electronic properties is crucial for the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polymers and small molecules with specific electronic and photophysical properties. For example, it could be incorporated into conjugated polymer backbones or used to synthesize dyes and pigments with enhanced stability and specific absorption and emission characteristics. Research in this area focuses on creating materials with improved performance and durability for a range of electronic and optical devices.
Utility in the Construction of Diverse Organic Libraries
In modern drug discovery and materials science, the generation of compound libraries for high-throughput screening is a critical strategy. The well-defined reactivity and substitution pattern of this compound make it an ideal building block for combinatorial chemistry and the creation of diverse organic libraries.
By systematically reacting this aniline with a variety of building blocks using a range of chemical transformations (as outlined in Table 1), chemists can rapidly generate a large number of structurally diverse compounds. These libraries can then be screened for biological activity or desirable material properties, accelerating the discovery of new lead compounds for drug development or novel materials with specific functions. The unique substitution of this compound ensures that the resulting library members possess a distinct chemical space, increasing the probability of identifying novel hits.
Green Chemistry Principles in the Synthesis and Transformation of 2 Ethoxy 3,4 Difluoroaniline
Solvent Minimization and Environmentally Benign Media Utilization
The choice of solvents is critical in green chemistry, as they often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available, recyclable, and biodegradable.
In the described synthesis of 2-Ethoxy-3,4-difluoroaniline, ethanol (B145695) is used as the primary reaction solvent for the nitro reduction step. google.com Ethanol is generally regarded as a relatively "green" solvent. It is derived from renewable resources (fermentation of biomass), has low toxicity compared to many other organic solvents, and is biodegradable. However, large volumes of solvent still lead to increased energy costs for heating, cooling, and distillation, and contribute to volatile organic compound (VOC) emissions if not handled in a closed system.
The work-up procedure involves extraction with chloroform (B151607) and washing with water. google.com While water is the most environmentally benign solvent available, chloroform is a halogenated solvent with significant health and environmental concerns, including being a suspected carcinogen and an ozone-depleting substance. Its use is a major drawback from a green chemistry perspective. Modern approaches would seek to replace chloroform with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or supercritical fluids like CO2, which can be highly effective for extractions and are environmentally superior.
| Solvent Used in Synthesis google.com | Role | Green Chemistry Assessment | Potential Improvements |
|---|---|---|---|
| Ethanol | Reaction Medium | Relatively green (bio-based, low toxicity) but still a VOC. | Minimize volume, recycle, explore aqueous media. |
| Chloroform | Extraction Solvent | Not green (toxic, halogenated, environmental hazard). | Replace with greener extraction solvents (e.g., 2-MeTHF, CPME) or solvent-free purification methods like crystallization. |
| Water | Washing Agent | Ideal green solvent (non-toxic, abundant). | Minimize volume to reduce wastewater treatment load. |
Atom-Economic Reactions and High-Yielding Processes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste. High chemical yield is also crucial, as it ensures that the reactants are efficiently converted, but it does not account for the generation of byproducts.
The documented synthesis of this compound reports a high yield of 91.1% for the nitro reduction step, which is excellent from a process efficiency standpoint. google.com However, the atom economy of this specific transformation is very poor. The Béchamp reduction using iron and hydrochloric acid can be represented by the following general equation:
4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄
This reaction generates a large amount of iron oxide sludge as a byproduct. Calculating the atom economy for the reduction of 1,2-difluoro-3-ethoxy-4-nitrobenzene (Molar Mass: 203.14 g/mol ) to this compound (Molar Mass: 173.16 g/mol ) using iron (Molar Mass: 55.85 g/mol ) highlights the issue. For every mole of product, a significant mass of iron reagents is consumed and converted into inorganic waste, leading to a low percentage of reactant atoms being incorporated into the desired aniline (B41778) product. In contrast, a catalytic hydrogenation would be far more atom-economical, ideally producing only water as a byproduct. google.com
| Reaction Step | Method | Reported Yield | Atom Economy Assessment |
|---|---|---|---|
| Nitro Group Reduction | Iron/HCl (Béchamp Reduction) google.com | 91.1% | Very Poor. Generates large quantities of iron oxide/salt waste, resulting in a low percentage of reactant atoms in the final product. |
| Nitro Group Reduction | Catalytic Hydrogenation (Alternative) | Typically High | Excellent. Theoretically produces only water as a byproduct (R-NO₂ + 3H₂ → R-NH₂ + 2H₂O), approaching 100% atom economy (excluding the catalyst which is not consumed). |
Development of Sustainable Catalytic Systems
The third principle of green chemistry advocates for using catalytic reagents over stoichiometric ones whenever possible. Catalysts are used in small amounts, can often be recycled and reused, and can enable reactions with higher selectivity and lower energy requirements.
The use of stoichiometric iron powder in the synthesis of this compound is a prime example of a process that could be improved through catalysis. google.com The most established and greener alternative for nitro group reduction is catalytic hydrogenation. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, with hydrogen gas as the reductant. google.comchemicalbook.com
The advantages of switching to a catalytic system are numerous:
Waste Reduction: It eliminates the problematic iron sludge byproduct.
Atom Economy: As discussed, the atom economy is significantly higher.
Process Simplification: Work-up is often simplified to filtering off the solid catalyst, which can then be regenerated and reused. This avoids the complex extraction and washing steps needed to remove iron salts.
Milder Conditions: Catalytic hydrogenations can often be run at lower temperatures and pressures than older reduction methods, saving energy.
Recent advances in catalysis also offer other potential routes. For instance, transfer hydrogenation, which uses a safe source of hydrogen like formic acid or isopropanol, can be an alternative to using hydrogen gas. Furthermore, research into novel catalyst systems using earth-abundant and less toxic metals like iron or cobalt for various transformations, including aminations and reductions, is a rapidly developing field that could offer future sustainable pathways to compounds like this compound. researchgate.net
Waste Reduction and Byproduct Valorization Strategies
The most effective strategy for waste management is to prevent its generation in the first place (Green Chemistry Principle #1). In the context of this compound synthesis, replacing the Béchamp reduction with catalytic hydrogenation is the most impactful waste reduction strategy, as it prevents the formation of the primary waste stream: iron sludge. google.com
If the traditional process is used, managing the iron oxide/hydroxide (B78521) waste becomes a significant challenge. This sludge is often contaminated with residual organic compounds and salts, making its disposal in landfills an environmental liability. Valorization, the process of converting waste into higher-value products, is a key concept in a circular economy. However, the valorization of industrial iron sludge is often difficult and economically challenging. Potential uses include:
Pigment Production: As a source for iron oxide pigments (e.g., ochre, sienna).
Construction Materials: Incorporation into cement or bricks.
Wastewater Treatment: Use as a coagulant or flocculant.
These applications typically require the sludge to meet specific purity criteria, which may necessitate costly pre-treatment.
Ultimately, redesigning the synthesis to avoid these byproducts through high atom economy, catalytic reactions is the most sustainable long-term solution. researchgate.net
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms for 2-Ethoxy-3,4-difluoroaniline
The synthesis of this compound can be envisioned through several strategic approaches, primarily leveraging the principles of nucleophilic aromatic substitution (SNAr) and etherification reactions. A highly plausible route involves the regioselective SNAr reaction on a polyfluorinated aniline (B41778) precursor. For instance, a scalable procedure for the synthesis of 3-alkoxy-4,5-difluoroanilines has been described, which utilizes powdered sodium hydroxide (B78521) as a base and a crown ether catalyst with the corresponding alcohol. researchgate.netresearchgate.net This methodology could likely be adapted for the synthesis of this compound from a suitable trifluoroaniline. Another viable pathway could involve the etherification of a pre-functionalized 2-hydroxy-3,4-difluoroaniline.
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-donating ethoxy group, the electron-withdrawing fluorine atoms, and the nucleophilic amino group. The fluorine atoms activate the aromatic ring towards nucleophilic attack, while the ethoxy group can influence the regioselectivity of such reactions. The amino group is expected to undergo typical transformations such as diazotization, acylation, and participation in various coupling reactions. The presence of fluorine is known to enhance the reactivity of anilines in electrophilic substitution reactions. solubilityofthings.com
| Reaction Type | Potential Reagents and Conditions | Expected Outcome | Supporting Evidence from Similar Compounds |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) with a suitable leaving group on the ring | Substitution of a fluorine atom | Fluorinated anilines undergo nucleophilic substitution. |
| Diazotization | Nitrous acid (NaNO₂/HCl) | Formation of a diazonium salt | A standard reaction for anilines, enabling further functionalization. oup.combohrium.com |
| Acylation | Acyl chlorides, anhydrides | Formation of corresponding amides | A common reaction to protect the amine or introduce new functionalities. bohrium.com |
| Buchwald-Hartwig Amination | Aryl halides, palladium catalyst, base | Formation of diarylamines | Fluorinated anilines are used in palladium-catalyzed C-N coupling. mdpi.comnih.gov |
| Schiff Base Formation | Aldehydes or ketones | Formation of corresponding imines | A versatile reaction for synthesizing ligands and bioactive molecules. |
Unexplored Reactivity and Synthetic Opportunities
The unique electronic and steric environment of this compound opens up a plethora of unexplored synthetic opportunities. Its potential as a versatile building block in the construction of complex molecular architectures is significant.
One major area for future exploration is its application in metal-catalyzed cross-coupling reactions. The development of general conditions for the coupling of fluoroalkylamines with aryl halides suggests that this compound could be a valuable partner in Buchwald-Hartwig aminations to generate novel triarylamine derivatives. nih.gov These products could have interesting photophysical properties for applications in materials science.
Furthermore, the synthesis of heterocyclic compounds from this aniline derivative is a promising avenue. For example, domino reactions involving functionalized anilines are known to produce synthetically challenging ortho-fluoroanilines and quinazoline (B50416) derivatives. rsc.org The specific substitution pattern of this compound could lead to the regioselective formation of novel heterocyclic systems with potential biological activity. The synthesis of solubilityofthings.comtriazolo[4,3-a]pyridine sulfonamides from substituted anilines highlights another potential synthetic route for creating new classes of compounds. mdpi.com
The difluoroalkylated anilines, accessible through photoinduced methods, present another frontier. acs.org Investigating the reactivity of this compound under such conditions could yield novel compounds with unique electronic properties.
Prospects for Advanced Applications in Chemical Sciences
The incorporation of fluorine into organic molecules is a well-established strategy for enhancing biological activity and metabolic stability. chemimpex.com Consequently, this compound is a prime candidate for the synthesis of novel pharmaceuticals and agrochemicals. For instance, 3,4-difluoroaniline (B56902) is a key intermediate in the synthesis of fluoroquinolone antibiotics. google.com It is plausible that derivatives of this compound could lead to new antibacterial agents with improved efficacy or a different spectrum of activity. Moreover, fluorinated anilines are integral components of MEK inhibitors, a class of anticancer drugs. google.com
In the realm of materials science, fluorinated anilines have been utilized as hole-transporting materials in perovskite solar cells and light-emitting diodes. mdpi.com The specific electronic properties conferred by the ethoxy and difluoro substituents in this compound could be harnessed to develop novel materials with enhanced charge transport capabilities and device stability. The synthesis of N-[(2-ethoxyphenyl)methyl]-3,4-difluoroaniline points to the potential of this scaffold in creating diverse molecular structures. molport.com
The development of new synthetic methodologies, such as the use of ionic liquids to enhance nucleophilic substitution reactions, could further broaden the applicability of this compound. organic-chemistry.org The synthesis of fluorinated amines and their derivatives continues to be an active area of research, with new reagents and methods being constantly developed. acs.org
Q & A
Q. What are the optimal synthetic routes for 2-Ethoxy-3,4-difluoroaniline?
Methodological Answer: The synthesis of this compound can be approached via ortho-lithiation or Fischer indole synthesis .
- Ortho-lithiation : Lithiation of a protected precursor (e.g., N-pivaloyl-3,4-difluoroaniline) with n-butyllithium (2 eq.) followed by reaction with ethylating agents (e.g., ethyl iodide) under controlled temperatures (−78°C to 0°C) yields regioselective ethoxy substitution .
- Substitution Reactions : Direct substitution of a halogen (e.g., bromine) in 3,4-difluoro-2-bromoaniline with sodium ethoxide in polar aprotic solvents (e.g., DMF) at 80–100°C .
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).
- Yields vary (50–75%) depending on steric hindrance from fluorine substituents.
Q. What functionalization reactions are feasible for this compound?
Methodological Answer: The compound undergoes three primary reactions:
Oxidation : With KMnO₄/H₂SO₄ or H₂O₂ in acetic acid, forming quinones or nitro derivatives. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:3 EtOAc/hexane) .
Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the amine to a secondary amine.
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position due to fluorine’s meta-directing effects.
Q. How do substituents (ethoxy/fluoro) influence regioselectivity in electrophilic substitution?
Methodological Answer: The ethoxy group (strongly ortho/para-directing) and fluorine atoms (meta-directing) create competing electronic effects.
- Nitration Example :
- Ethoxy directs nitration to the para position (C5), while fluorine’s deactivating effect limits reactivity.
- Computational modeling (DFT) predicts a 70% preference for C5 substitution, confirmed experimentally via HPLC-MS .
Conflict Resolution : Conflicting regioselectivity data may arise from solvent polarity or temperature. For example, in non-polar solvents, ethoxy dominates, but in polar solvents, fluorine’s inductive effect reduces reactivity at C5.
Q. How can biological activity (e.g., enzyme inhibition) be assessed for derivatives of this compound?
Methodological Answer:
- In Vitro Assays : Test inhibition of enzymes like SHIP2 using fluorescence-based assays (e.g., DiFMUP substrate).
- Protocol :
Incubate enzyme with derivative (0.1–100 μM) in pH 7.4 buffer.
Measure fluorescence intensity (λex = 360 nm, λem = 450 nm).
- Data Interpretation : Compare IC₅₀ values to controls (e.g., 3-chloro-2,4-difluoroaniline: IC₅₀ = 15 μM vs. parent compound: IC₅₀ = 17 μM) .
Optimization : Modify substituents (e.g., chloro at C3) to enhance lipophilicity and binding affinity.
Q. How to resolve contradictions in reported reaction yields for ethoxy-group modifications?
Methodological Answer: Discrepancies often stem from:
Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states but may deprotonate the amine, reducing reactivity.
Analytical Methods : Use HPLC with a C18 column (acetonitrile/water gradient) to distinguish isomers.
Temperature Control : Exothermic reactions (e.g., alkylation) require slow reagent addition at −20°C to avoid side products.
Case Study : A 20% yield increase was achieved by switching from THF to DMF in ethoxy-group bromination, attributed to better solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
